molecular formula C12H15NO2 B1599462 3-(Morpholinomethyl)benzaldehyde CAS No. 446866-83-7

3-(Morpholinomethyl)benzaldehyde

Cat. No.: B1599462
CAS No.: 446866-83-7
M. Wt: 205.25 g/mol
InChI Key: KMYNYFKOOXFQGB-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)benzaldehyde: is an organic compound with the molecular formula C12H15NO2 . It consists of a benzaldehyde moiety substituted with a morpholinomethyl group at the third position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.

Mechanism of Action

Biochemical Analysis

Cellular Effects

Some morpholine derivatives have demonstrated antimalarial and antiproliferative activities , suggesting that 3-(Morpholinomethyl)benzaldehyde may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Morpholinomethyl)benzaldehyde can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and benzaldehyde. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

Benzaldehyde+Morpholine+FormaldehydeThis compound\text{Benzaldehyde} + \text{Morpholine} + \text{Formaldehyde} \rightarrow \text{this compound} Benzaldehyde+Morpholine+Formaldehyde→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Morpholinomethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 3-(Morpholinomethyl)benzoic acid.

    Reduction: 3-(Morpholinomethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-(Morpholinomethyl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the morpholinomethyl group.

    4-(Morpholinomethyl)benzaldehyde: A positional isomer with the morpholinomethyl group at the fourth position.

    3-(Piperidin-1-ylmethyl)benzaldehyde: A similar compound where the morpholine ring is replaced by a piperidine ring.

Uniqueness: 3-(Morpholinomethyl)benzaldehyde is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. The morpholine ring enhances the solubility and bioavailability of the compound, making it a valuable intermediate in drug design and synthesis.

Biological Activity

3-(Morpholinomethyl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Structure : this compound has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and is characterized by the presence of a morpholine group attached to a benzaldehyde moiety.
  • CAS Number : 446866-83-7
  • PubChem CID : 7164603

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, influencing various biochemical pathways. The morpholine moiety may enhance solubility and bioavailability, while the benzaldehyde group can participate in electrophilic reactions that affect cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : A study assessed the effectiveness of 3-(morpholinomethyl)benzofuran derivatives (which include this compound as a precursor) against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The compounds displayed significant antiproliferative activity with IC50 values ranging from 1.48 µM to 68.9 µM, indicating their potential as effective anticancer agents .

Table 1: Antiproliferative Activity of 3-(Morpholinomethyl)benzofuran Derivatives

CompoundIC50 (µM)Cell Line
4b1.48A549
15a2.52NCI-H23
16a1.50NCI-H23
15b68.9NCI-H23

Apoptotic Effects

The apoptotic effects of these derivatives were evaluated using the Annexin V-FITC/PI dual staining assay, revealing that:

  • Compound 4b induced apoptosis in A549 cells at a rate of 42.05% , significantly higher than the control (1.37%).
  • Compounds 15a and 16a caused apoptosis rates of 34.59% and 36.81% in NCI-H23 cells, respectively .

Antimicrobial Activity

While the primary focus has been on anticancer properties, there is also emerging evidence regarding antimicrobial activity:

  • A comparative study on benzyl bromide derivatives (similar in structure to morpholinomethyl compounds) showed strong antibacterial and antifungal properties against various pathogenic strains, suggesting that similar compounds may exhibit antimicrobial effects .

Case Studies and Research Findings

  • Anticancer Research : The study on the antiproliferative effects demonstrated that modifications to the benzofuran ring, including the introduction of morpholine groups, significantly enhance cytotoxicity against cancer cells.
  • Mechanistic Insights : The interaction of these compounds with VEGFR-2 suggests a potential pathway for inhibiting tumor growth through angiogenesis suppression .
  • Broader Implications : The findings indicate that compounds like this compound could be further explored for their dual action against cancer and microbial infections.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYNYFKOOXFQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428194
Record name 3-(morpholin-4-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446866-83-7
Record name 3-(morpholin-4-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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